吡唑啉酮 T

描述

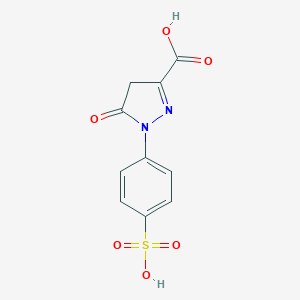

Pyrazolone T (PZT) is a synthetic compound that has been used in a variety of scientific applications. It is a heterocyclic organic compound with a molecular formula of C4H4N2O2. PZT is a highly versatile compound, and its unique properties make it suitable for use in a range of research applications.

科学研究应用

对映选择性合成

吡唑啉酮衍生物,包括吡唑啉酮 T,已应用于对映选择性合成 . 过去十年见证了手性吡唑啉酮和吡唑衍生物的快速构建,吡唑啉酮衍生物作为强效合成子得到应用 .

药物化学

吡唑啉酮和吡唑,具有氮-氮键,是两种最重要的杂环化合物,由于它们在药物化学和功能材料中广泛存在 . 一些这些衍生物如美沙酮、安替比林、氨基比林和丙比林,被广泛用作抗炎药和镇痛药 .

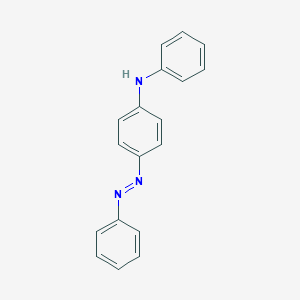

染料和颜料

吡唑啉酮衍生物也用作染料和颜料的前体 . 它们在各种金属离子的提取和分离中得到应用 .

生物化学应用

在过去的几十年里,吡唑啉酮衍生物已被用于各种生物化学应用 .

中子俘获疗法 (NCT)

癌症是全球死亡的主要原因之一,其发病率逐年上升。 中子俘获疗法 (NCT) 是一种独特的抗癌模式,能够选择性地消除正常组织中的肿瘤细胞 . 基于加速器的临床可安装中子源的开发刺激了全世界对NCT更有效的新化合物的研究 .

与氨基酸的相互作用

一系列 5, 10, 15, 20-四(4-磺酸基-苯基)卟啉的金属衍生物 (MTPPS 4, M = Cu (II), Pt (II), Ni (II), Zn (II) 和 Co (II)),包括无金属卟啉 (TPPS 4 ) 与芳香族氨基酸 L-色氨酸 (L-Trp)、L-和 D-苯丙氨酸 (L-和 D-Phe) 和 L-组氨酸 (L-His) 的相互作用已通过紫外-可见光谱进行了研究

作用机制

Target of Action

Pyrazolone T, also known as 1-(4’-SULFOPHENYL)-3-CARBOXY-5-PYRAZOLONE, is a derivative of the pyrazolone class of compounds . Pyrazolones are known to have a broad spectrum of biological activities, including acting as analgesics . .

Mode of Action

Pyrazolones generally act by interacting with their targets and inducing changes that lead to their observed effects . For instance, some pyrazolones act as analgesics by inhibiting the production of prostaglandins, which are compounds involved in the mediation of pain and inflammation .

Biochemical Pathways

Pyrazolones are known to interact with various biochemical pathways depending on their specific targets . For instance, some pyrazolones can inhibit the synthesis of prostaglandins, affecting the biochemical pathways involved in pain and inflammation .

Pharmacokinetics

It is known that pyrazolone derivatives may exhibit better pharmacokinetics and pharmacological effects compared to drugs containing similar heterocyclic rings .

Result of Action

Based on the known effects of pyrazolones, it can be inferred that pyrazolone t may have analgesic effects, reducing pain by inhibiting the production of prostaglandins .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of pyrazolones .

未来方向

Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis have been reported . Since the last review in 2018, a large number of new achievements have emerged in this area, requiring a timely update . This suggests that there is ongoing interest and potential for future research in this field.

属性

IUPAC Name |

5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-4H,5H2,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCNXOAPQGVAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041273 | |

| Record name | Pyrazolone T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118-47-8 | |

| Record name | 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolone T | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolone T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazolone T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazolone T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-(4-sulphophenyl)-2-pyrazoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

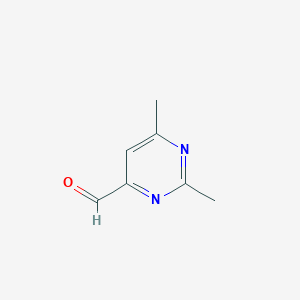

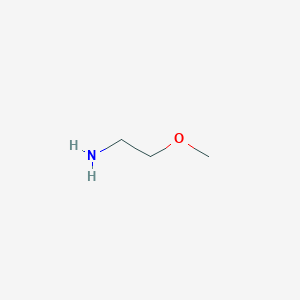

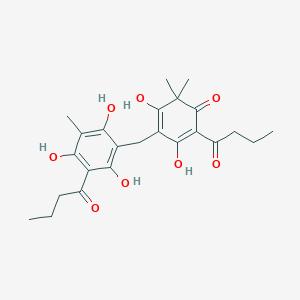

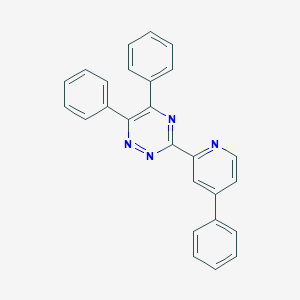

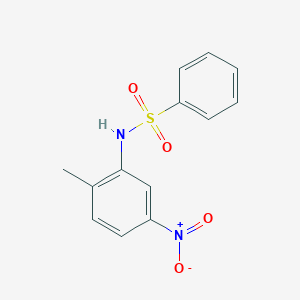

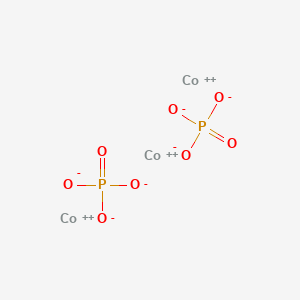

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural information available for Pyrazolone T and its analogs?

A1: 13C and 15N NMR studies have been conducted on Pyrazolone T and three of its analogs to investigate their structure and behavior in solution []. Researchers used a heteronuclear chemical shift correlation (FLOCK) experiment to assign closely positioned quaternary carbon signals. This technique is sensitive to and was specifically optimized for 3-bond C-H couplings, providing valuable insights into the molecular structure of these compounds [].

Q2: How does the chemical structure of Pyrazolone T and its analogs influence their properties in solution?

A2: Research indicates that Pyrazolone T and its derivatives exhibit both tautomeric and acid-base equilibria in solution []. Interestingly, the four analogs studied showed distinct forms at certain pH values, highlighting the significant impact of even minor structural variations on their chemical behavior [].

Q3: What are the primary applications of Pyrazolone T in chemical synthesis?

A3: Pyrazolone T is a key intermediate in the synthesis of tartrazine, a widely used yellow dye [, , ]. Researchers have explored different synthetic routes to produce Pyrazolone T, with the dimethyl acetylsuccinate method being recognized as a promising approach due to its economic advantages [, ].

Q4: Has Pyrazolone T been assessed for potential mutagenicity?

A4: Yes, Pyrazolone T has been included in mutagenicity studies using the Salmonella-mammalian microsome mutagenicity test. Interestingly, while some dyes showed mutagenic potential with or without metabolic activation, Pyrazolone T itself was found to be non-mutagenic under the tested conditions [].

Q5: What resources are available for researchers interested in exploring Pyrazolone T further?

A5: Researchers can leverage various tools and resources for in-depth studies on Pyrazolone T. These include:

- Spectroscopic Techniques: NMR (13C and 15N) for structural elucidation and understanding behavior in solution [].

- Chemical Synthesis Methods: Exploring different synthetic routes, such as the dimethyl acetylsuccinate method, for efficient production [, ].

- Mutagenicity Testing Platforms: Utilizing established assays, like the Salmonella-mammalian microsome mutagenicity test, for safety evaluations [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)

![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)